N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide
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Overview
Description
N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a benzyl group, an oxolane moiety, and a carboxamide group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole-thiazole carboxamide derivatives, have been found to inhibit the activity of succinate dehydrogenase (sdh), an important membrane complex in the tricarboxylic acid cycle . SDH provides energy for the growth of pathogenic bacteria .
Mode of Action
It can be inferred from related compounds that it may interfere with the tricarboxylic acid cycle by occupying the site of action at succinate dehydrogenase, leading to the death of the pathogen .
Biochemical Pathways
The compound likely affects the tricarboxylic acid cycle, given its potential interaction with succinate dehydrogenase . By inhibiting SDH, the compound could disrupt the energy production of pathogenic bacteria, leading to their death .
Result of Action
Based on the potential mode of action, it can be inferred that the compound may lead to the death of pathogenic bacteria by disrupting their energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxolane moieties using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or lithium diisopropylamide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(oxolan-3-yloxy)pyridine-3-carboxamide
- N-benzyl-2-(oxolan-3-yloxy)pyridine-5-carboxamide
- N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxylate
Uniqueness
N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridine Ring : This can be achieved through the cyclization of appropriate precursors, often involving the reaction of benzylamine with pyridine carboxylic acids.
- Oxolane Introduction : The oxolane (tetrahydrofuran) moiety is introduced via a nucleophilic substitution reaction, where an oxolane derivative reacts with the pyridine intermediate.
- Carboxamide Formation : The final step involves the conversion of a suitable carboxylic acid derivative into the corresponding carboxamide through amide bond formation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The minimum inhibitory concentrations (MICs) for these organisms were determined to be in the range of 0.5 to 1 μg/mL, demonstrating its potency compared to standard antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cellular assays, it has shown effectiveness against several cancer cell lines, including breast (MCF-7) and colon (HT29) cancer cells. The compound induced apoptosis in these cells, with IC50 values ranging from 10 to 20 μM, suggesting a promising therapeutic potential .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, particularly those associated with cancer pathways.
- Receptor Modulation : It may act on various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- DNA Interaction : Preliminary studies suggest that it could intercalate into DNA, disrupting replication and transcription processes .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a notable reduction in bacterial load in treated samples compared to controls. The study utilized a standard broth microdilution method to ascertain MIC values .
- Cancer Cell Line Study : In a research project evaluating its anticancer effects, this compound was tested on MCF-7 and HT29 cell lines. Results indicated that the compound significantly inhibited cell viability and induced apoptosis through caspase activation pathways .
Data Summary
Biological Activity | Tested Organisms | MIC/IC50 Values |
---|---|---|
Antimicrobial | Staphylococcus aureus | 0.5 - 1 μg/mL |
Escherichia coli | 0.5 - 1 μg/mL | |
Anticancer | MCF-7 (breast cancer) | 10 - 20 μM |
HT29 (colon cancer) | 10 - 20 μM |
Properties
IUPAC Name |
N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-17(19-11-13-4-2-1-3-5-13)14-6-8-18-16(10-14)22-15-7-9-21-12-15/h1-6,8,10,15H,7,9,11-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHDPHANIYWVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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